(1R,9aR)-1-({methyl[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol
Description
The compound belongs to a class of chemicals that combine structural elements from pyridine, oxadiazole, and quinolizin. These elements suggest a molecule with potential interest in fields such as medicinal chemistry and materials science. The compound’s structure implies interactions with biological systems and potential utility in chemical synthesis or as a functional material.
Synthesis Analysis
The synthesis of related compounds often involves multistep organic reactions, starting with readily available precursors. For instance, the synthesis of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline involved oxidative cyclization of a preformed intermediate, indicating that similar strategies could be applied to synthesize the target compound (Joshi et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds within this chemical space often relies on techniques like NMR, IR, and mass spectrometry. The molecular architecture is expected to exhibit features conducive to specific interactions, particularly through the oxadiazole and pyridine moieties which are known for their ability to engage in hydrogen bonding and π-π interactions (Kettmann et al., 2002).
Chemical Reactions and Properties
The presence of multiple functional groups suggests that the compound could participate in a variety of chemical reactions. For instance, related quinoline derivatives have been used as intermediates in the synthesis of complex heterocyclic structures, indicating potential reactivity pathways for the target molecule (Vandekerckhove et al., 2015).
properties
IUPAC Name |
(1R,9aR)-1-[[methyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-23(13-17-21-18(22-26-17)15-7-2-4-10-20-15)14-19(25)9-6-12-24-11-5-3-8-16(19)24/h2,4,7,10,16,25H,3,5-6,8-9,11-14H2,1H3/t16-,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIZRAANOILWSP-VQIMIIECSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=N2)CC3(CCCN4C3CCCC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=N2)C[C@@]3(CCCN4[C@@H]3CCCC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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